2-(Benzo[d]oxazol-2-yl)-5-bromophenol 2-(Benzo[d]oxazol-2-yl)-5-bromophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17888480
InChI: InChI=1S/C13H8BrNO2/c14-8-5-6-9(11(16)7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H
SMILES:
Molecular Formula: C13H8BrNO2
Molecular Weight: 290.11 g/mol

2-(Benzo[d]oxazol-2-yl)-5-bromophenol

CAS No.:

Cat. No.: VC17888480

Molecular Formula: C13H8BrNO2

Molecular Weight: 290.11 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzo[d]oxazol-2-yl)-5-bromophenol -

Specification

Molecular Formula C13H8BrNO2
Molecular Weight 290.11 g/mol
IUPAC Name 2-(1,3-benzoxazol-2-yl)-5-bromophenol
Standard InChI InChI=1S/C13H8BrNO2/c14-8-5-6-9(11(16)7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H
Standard InChI Key IKSMWVIRNGZJQQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)Br)O

Introduction

Structural and Physicochemical Properties

Molecular Characterization

The IUPAC name for the compound is 2-(1,3-benzoxazol-2-yl)-5-bromophenol, with a molecular formula of C₁₃H₈BrNO₂ and a molecular weight of 298.11 g/mol. The presence of the bromine atom at the para position relative to the phenolic hydroxyl group introduces steric and electronic effects that influence reactivity. Key spectral data include:

  • ¹H NMR: Aromatic protons resonate between δ 6.8–8.2 ppm, with the phenolic -OH appearing as a broad singlet near δ 9.5–10.0 ppm .

  • ¹³C NMR: The benzoxazole carbons exhibit signals at δ 150–160 ppm (C-2 of benzoxazole), while the brominated aromatic carbons appear at δ 120–130 ppm .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₈BrNO₂
Molecular Weight298.11 g/mol
Melting Point215–218°C (decomposes)
SolubilityDMSO > Methanol > Chloroform
LogP (Octanol-Water)2.8 ± 0.3

Synthetic Methodologies

Cyclocondensation via Polyphosphoric Acid (PPA)

A widely employed method involves the reaction of 5-bromo-2-aminophenol with a carboxylic acid derivative under acidic conditions. For example, heating 5-bromo-2-aminophenol with 2-hydroxybenzoic acid in PPA at 180°C for 5 hours yields the target compound in 65–70% efficiency . The mechanism proceeds through intermediate imine formation, followed by cyclodehydration.

Carbon Disulfide-Mediated Cyclization

An alternative route utilizes carbon disulfide (CS₂) and potassium hydroxide (KOH). Here, 5-bromo-2-aminophenol reacts with CS₂ in aqueous KOH, forming a thiourea intermediate that cyclizes to the benzoxazole upon acidification . This method offers milder conditions (80–100°C) but lower yields (50–55%).

Table 2: Comparison of Synthetic Routes

MethodYield (%)Temperature (°C)Key Advantage
PPA Cyclization65–70180High efficiency
CS₂/KOH Cyclization50–5580–100Avoids strong acids

Biological Activity and Mechanisms

Antimicrobial Properties

The bromine substituent enhances lipophilicity, improving membrane permeability. In vitro studies against Staphylococcus aureus and Escherichia coli demonstrate MIC values of 8 µg/mL and 16 µg/mL, respectively . The mechanism involves inhibition of bacterial topoisomerase IV, disrupting DNA replication.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The bromine atom directs further electrophilic substitution to the ortho and para positions. For instance, nitration with HNO₃/H₂SO₄ yields 2-(benzo[d]oxazol-2-yl)-3-bromo-5-nitrophenol as the major product .

Suzuki-Miyaura Cross-Coupling

The bromine serves as a leaving group in palladium-catalyzed cross-coupling reactions. Reaction with phenylboronic acid produces 2-(benzo[d]oxazol-2-yl)-5-biphenylphenol, expanding applications in materials science .

Applications in Materials Science

Fluorescent Probes

The benzoxazole core exhibits blue fluorescence (λₑₘ = 450 nm) with a quantum yield of 0.4. Bromination redshifts emission to 470 nm, making it suitable for OLEDs and bioimaging .

Polymer Stabilizers

Incorporation into polypropylene matrices at 0.5 wt% improves UV resistance by 40%, outperforming commercial stabilizers like Tinuvin 327 .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison

CompoundAntibacterial MIC (µg/mL)Anticancer IC₅₀ (µM)
2-(Benzo[d]oxazol-2-yl)-5-bromophenol8 (S. aureus)12 (MCF-7)
2-(Benzo[d]oxazol-2-yl)-5-methylphenol16 (S. aureus)25 (MCF-7)
2-(Benzo[d]oxazol-2-yl)-5-chlorophenol10 (S. aureus)18 (MCF-7)

The brominated derivative exhibits superior bioactivity due to enhanced electrophilicity and membrane penetration.

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